3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID
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Overview
Description
3-[(4-tert-Butylphenyl)formamido]-3-(3,4-dimethoxyphenyl)propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-Butylphenyl)formamido]-3-(3,4-dimethoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-tert-butylbenzoyl chloride with 3,4-dimethoxyphenylamine to form an intermediate amide. This intermediate is then subjected to further reactions, such as reduction and hydrolysis, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-Butylphenyl)formamido]-3-(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-tert-Butylphenyl)formamido]-3-(3,4-dimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[(4-tert-Butylphenyl)formamido]-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-Butylphenyl)propanoic acid: Shares a similar structural backbone but lacks the formamido and dimethoxyphenyl groups.
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar in structure but lacks the tert-butylphenyl group.
Uniqueness
The unique combination of functional groups in 3-[(4-tert-Butylphenyl)formamido]-3-(3,4-dimethoxyphenyl)propanoic acid gives it distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)16-9-6-14(7-10-16)21(26)23-17(13-20(24)25)15-8-11-18(27-4)19(12-15)28-5/h6-12,17H,13H2,1-5H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQHTLLLSUJUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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